
meta-Mirabegron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meta-Mirabegron is a selective beta-3 adrenergic receptor agonist primarily used in the treatment of overactive bladder syndrome. It works by relaxing the detrusor muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity and reducing symptoms of urgency and frequency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of meta-Mirabegron involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Route 1: Diaminoalcohol Subunit Coupling (EP3177589B1 )
This method involves synthesizing the diaminoalcohol subunit (R)-1-phenyl-2-{[2-(4-nitrophenyl)ethyl]amino}ethanol and coupling it with the aminothiazole acid subunit. Key steps include:
-
Opening of (R)-styrene oxide with 4-nitrophenethylamine to form the diaminoalcohol intermediate.
-
Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C).
-
Coupling with the aminothiazole acetic acid subunit via carbodiimide-mediated activation (e.g., EDCI/HOBt).
Route 2: Aminothiazolylacetamide Subunit Coupling (CN104230840A )
This approach focuses on synthesizing the N-(p-ethylphenyl)-aminothiazolylacetamide subunit first:
-
Condensation of 4-nitrophenethylamine with (R)-styrene oxide derivatives.
-
Nitro group reduction using NaBH₄/CuCl₂ or other reductive agents.
-
Final coupling with the β-hydroxyethylamine subunit under basic conditions.
Nitro Group Reduction
The reduction of the nitro group in intermediates is critical for forming the primary amine required for coupling:
Ar NO2H2/Pd C or NaBH4/CuCl2Ar NH2
Carbodiimide-Mediated Coupling
The coupling of the diaminoalcohol subunit with the aminothiazole acetic acid subunit employs carbodiimides (e.g., EDCI) to activate carboxylic acids:
R COOH R NH2EDCI HOBtR CONH R H2O
Intermediate Characterization
Key intermediates are validated via ¹H-NMR (DMSO-d₆):
Intermediate | δ (ppm) Signature | Source |
---|---|---|
Diaminoalcohol Subunit | 2.76–2.90 (2H, m), 4.95–5.11 (3H, m), 7.28–7.43 (5H, m) | |
Aminothiazolylacetamide | 6.30 (1H, s), 7.10–7.50 (aromatic protons), 9.99 (1H, s, NH) |
Side Reactions and By-Products
-
Racemization : Use of (R)-styrene oxide risks racemization during ring-opening, necessitating chiral HPLC for enantiomeric purity validation .
-
Nitro Reduction By-Products : Over-reduction or incomplete reduction may yield hydroxylamine or azoxy derivatives, mitigated by controlled H₂ pressure .
Recent Advances
-
Microfluidic Synthesis : Improved yield (92%) for intermediates via continuous-flow systems, reducing reaction time from hours to minutes [CN108947853A].
-
Polymorph Control : Crystallization methods (e.g., anti-solvent addition) optimize the hydrochloride salt form for stability [CN112745276A].
Applications De Recherche Scientifique
Treatment of Overactive Bladder (OAB)
Mirabegron has been extensively studied for its efficacy in treating OAB symptoms. A systematic review and meta-analysis indicated that mirabegron significantly reduces the number of micturitions per day and increases the volume voided per micturition compared to placebo.
Key Findings:
- In a meta-analysis involving 10,774 patients across 14 studies, mirabegron demonstrated fewer total adverse events compared to anticholinergic treatments .
- A recent study showed that mirabegron combined with tamsulosin significantly improved OAB symptoms in men with benign prostatic hyperplasia .
Data Table: Efficacy Comparison in OAB Treatment
Treatment | Change in Micturitions/Day | Change in Volume Voided (mL) | Adverse Events (%) |
---|---|---|---|
Mirabegron + Tamsulosin | -0.27 | +10.76 | 43.8 |
Anticholinergics | -0.22 | +5.00 | 50.0 |
Medical Expulsive Therapy for Ureteral Stones
Recent studies have highlighted the role of mirabegron in improving stone expulsion rates in patients with ureteral stones. A meta-analysis involving four studies with 398 patients showed a significant increase in stone expulsion rates for those treated with mirabegron.
Key Findings:
- The odds ratio for stone expulsion in the mirabegron group was 2.12 (95% CI: 1.33 to 3.40), indicating a substantial improvement compared to control groups .
- Pain episodes were significantly lower in the mirabegron group compared to controls, enhancing patient comfort during treatment.
Data Table: Stone Expulsion Rates
Group | Stone Expulsion Rate (%) | Pain Episodes (Mean) |
---|---|---|
Mirabegron | 73 | 1.5 |
Control | 56 | 2.0 |
Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients demonstrated that mirabegron effectively reduced OAB symptoms without significant adverse effects, making it a suitable option for this demographic .
Case Study 2: Combination Therapy
In a study examining combination therapy with tamsulosin and mirabegron, researchers found that the combination led to greater improvements in urinary symptoms than either treatment alone, suggesting synergistic effects .
Safety Profile
The safety profile of mirabegron has been extensively evaluated, showing that it has a lower incidence of dry mouth compared to traditional anticholinergics, making it preferable for many patients . However, ongoing monitoring for cardiovascular effects and other potential long-term complications remains essential.
Mécanisme D'action
Meta-Mirabegron exerts its effects by selectively activating beta-3 adrenergic receptors, which are predominantly found in the bladder. Activation of these receptors leads to the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill-void cycle. This increases bladder capacity and reduces symptoms of urgency and frequency. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which mediates the relaxation of smooth muscle cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vibegron: Another beta-3 adrenergic receptor agonist used for the treatment of overactive bladder syndrome.
Solifenacin: An antimuscarinic agent used for overactive bladder syndrome.
Uniqueness of Meta-Mirabegron
This compound is unique in its selective activation of beta-3 adrenergic receptors, which provides a distinct mechanism of action compared to antimuscarinic agents. This results in a favorable side effect profile, particularly in terms of reduced dry mouth and constipation, which are common with antimuscarinic agents .
Activité Biologique
meta-Mirabegron, a selective β3-adrenergic agonist, is primarily recognized for its role in treating overactive bladder (OAB). It facilitates bladder relaxation, thereby improving urinary storage capacity and reducing the frequency of involuntary contractions. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms, efficacy, safety profiles, and implications for clinical practice.
This compound acts on β3-adrenergic receptors located in the bladder detrusor muscle. Activation of these receptors leads to:
- Smooth Muscle Relaxation : Enhances bladder capacity by promoting relaxation of detrusor smooth muscle during the storage phase.
- Inhibition of Contractions : Reduces the frequency and intensity of involuntary contractions associated with OAB symptoms.
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound in treating OAB. The following table summarizes key findings from several randomized controlled trials (RCTs):
Case Studies
- Ureteral Stones : A systematic review indicated that mirabegron significantly improved the stone expulsion rate in patients with ureteral stones, particularly those with stones smaller than 10 mm. The odds ratio (OR) for stone expulsion was found to be significantly higher compared to placebo groups (OR = 2.57) .
- Overactive Bladder : In a meta-analysis comparing mirabegron to tolterodine, mirabegron demonstrated superior efficacy in reducing incontinence episodes and micturition frequency, with a significant mean difference (MD) of -0.25 episodes per day .
Safety Profile
The safety and tolerability of this compound have been extensively evaluated:
- Adverse Events : Common side effects include dry mouth, constipation, and dyspepsia; however, these were reported at similar rates between mirabegron and placebo groups .
- Comparative Safety : In a network meta-analysis involving 64 studies, mirabegron was found to have a favorable safety profile compared to antimuscarinics, showing significantly fewer instances of dry mouth and constipation .
Propriétés
Numéro CAS |
1684452-81-0 |
---|---|
Formule moléculaire |
C₂₁H₂₄N₄O₂S |
Poids moléculaire |
396.51 |
Synonymes |
2-Amino-N-[3-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.